4-Hydroxy-2,3-dihydroisoindol-1-one
Overview
Description
4-Hydroxy-2,3-dihydroisoindol-1-one is an organic compound with the molecular formula C8H7NO2. It is a derivative of isoindoline, featuring a hydroxyl group at the fourth position and a carbonyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2,3-dihydroisoindol-1-one can be synthesized through several methods. One common approach involves the reaction of indolin-1-one with catechol in the presence of an oxidant . The reaction typically requires controlled conditions, such as maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3-dihydroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2,3-dihydroisoindol-1-one: Similar structure with an additional hydroxyl group at the sixth position.
Indolin-1-one: Lacks the hydroxyl group at the fourth position, resulting in different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-hydroxy-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-1-2-5-6(7)4-9-8(5)11/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPNRRNEGMKIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467694 | |
Record name | 4-hydroxy-2,3-dihydroisoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366453-21-6 | |
Record name | 4-hydroxy-2,3-dihydroisoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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